molecular formula C10H12N2O B8321161 3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline CAS No. 62230-66-4

3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline

Cat. No.: B8321161
CAS No.: 62230-66-4
M. Wt: 176.21 g/mol
InChI Key: QBPWUNPJCPLSRH-UHFFFAOYSA-N
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Description

3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by the presence of a methyl group at the third position and a nitroso group at the eighth position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are commonly found in natural products and synthetic pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the nitration of 3-methyl-1,5,6,7-tetrahydroquinoline using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the nitroso group is introduced at the eighth position of the tetrahydroquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to cell death. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline is unique due to the presence of both a methyl and a nitroso group on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

62230-66-4

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine

InChI

InChI=1S/C10H12N2O/c1-7-5-8-3-2-4-9(12-13)10(8)11-6-7/h5-6,13H,2-4H2,1H3

InChI Key

QBPWUNPJCPLSRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=NO)CCC2)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The quinolinone (30g), hydroxylamine hydrochloride (14g), sodium hydroxide (9g), ethanol (165ml) and water (65ml) were stirred and refluxed for 2 hours. Water (100 ml) was added and the product was allowed to crystallise overnight. The crystals were removed by filtration and washed with water and dried to give 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline (27.5g) mp 188° C.
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Synthesis routes and methods II

Procedure details

The quinolinone (30g), hydroxylamine hydrochloride (14g), sodium hydroxide (9g), ethanol (165ml) and water (65ml) were stirred and refluxed for 2 hours. Water (100ml) was added and the product was allowed to crystallise overnight. The crystals were removed by filtration and washed with water and dried to give 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline (27.5g) mp 188° C. Found: C,68.5; H,6.9; N,15.4, C10H12N2O requires C,68.2; H,6.9; N,15.1%.
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65 mL
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100 mL
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